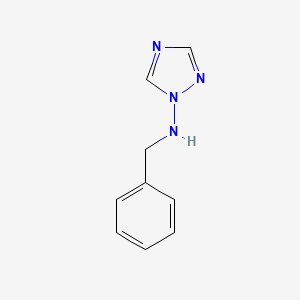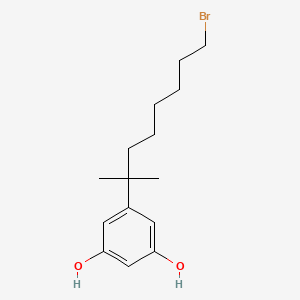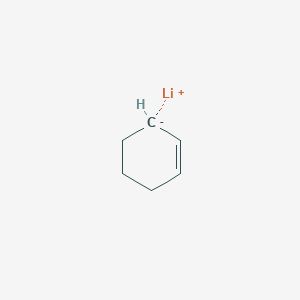
2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is a macrocyclic compound known for its unique structure and properties. This compound is a derivative of tetraazacyclotetradecane, where the nitrogen atoms are substituted with methyl groups. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane typically involves the cyclization of linear tetraamines. One common method includes the reaction of 1,2-diaminoethane with formaldehyde and formic acid under controlled conditions to form the macrocyclic structure . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced purification techniques to ensure the quality and yield of the final product. The reaction conditions are optimized to maximize the efficiency and minimize the production costs .
Análisis De Reacciones Químicas
Types of Reactions
2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides.
Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride, resulting in the formation of secondary amines.
Substitution: The methyl groups on the nitrogen atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids are commonly used as oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Alkyl halides or acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions include N-oxides, secondary amines, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane involves its ability to form stable complexes with metal ions. The nitrogen atoms in the macrocyclic structure act as electron donors, coordinating with metal ions to form chelates. These chelates exhibit unique chemical and physical properties, making them useful in various applications .
Comparación Con Compuestos Similares
Similar Compounds
1,4,8,11-Tetraazacyclotetradecane: The parent compound without methyl substitutions.
1,4,7-Trimethyl-1,4,7-triazacyclononane: A similar macrocyclic compound with three nitrogen atoms and methyl substitutions.
Uniqueness
2,2,3,3-Tetramethyl-1,4,8,11-tetraazacyclotetradecane is unique due to its specific substitution pattern, which enhances its ability to form stable complexes with metal ions. This makes it particularly valuable in coordination chemistry and related fields .
Propiedades
| 132841-54-4 | |
Fórmula molecular |
C14H32N4 |
Peso molecular |
256.43 g/mol |
Nombre IUPAC |
2,2,3,3-tetramethyl-1,4,8,11-tetrazacyclotetradecane |
InChI |
InChI=1S/C14H32N4/c1-13(2)14(3,4)18-10-6-8-16-12-11-15-7-5-9-17-13/h15-18H,5-12H2,1-4H3 |
Clave InChI |
LCNPSFXOCHGISA-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(NCCCNCCNCCCN1)(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-[(E)-(2-Chlorophenyl)diazenyl]-2-sulfanylidenedihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B14275288.png)



![1-[4-(Tributylstannyl)furan-3-yl]ethan-1-one](/img/structure/B14275324.png)
